molecular formula C10H6ClNO2 B125982 3-(4-Chlorophenyl)-2-cyanoacrylic acid CAS No. 20374-46-3

3-(4-Chlorophenyl)-2-cyanoacrylic acid

Cat. No.: B125982
CAS No.: 20374-46-3
M. Wt: 207.61 g/mol
InChI Key: MXCRRKYUQNHWLJ-VMPITWQZSA-N
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Description

3-(4-Chlorophenyl)-2-cyanoacrylic acid is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-cyanoacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-cyanoacrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the chlorophenyl moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2-cyanoacrylic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-2-cyanoacrylic acid: Contains a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-2-cyanoacrylic acid: Features a nitro group in place of chlorine.

Uniqueness

3-(4-Chlorophenyl)-2-cyanoacrylic acid is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCRRKYUQNHWLJ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20374-46-3
Record name (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2 g cyanoacetic acid (1 eq., 23.5 mmol), 2.97 g chlorobenzaldehyde (0.9 eq., 21.1 mmol) and 300 mg ammonium acetate (15% (m/m) based on the acid) are heated in 30 ml toluene using a water separator with reflux. After completion of the water separation (about 3 hours), the mixture is cooled to room temperature, in the course of which the product usually precipitates in crystalline form. After filtration, the crude product is washed with sufficient water. If no product precipitates, the mixture is concentrated and the remaining solids are washed with sufficient water. The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water. Further purification takes place by means of ion exchange (strong cation exchanger), with 50% acetonitrile being used as the solvent. The eluate is concentrated at room temperature, in the course of which the purified product precipitates in crystalline form. After filtering and drying in a vacuum, 3.35 g (78% of the theoretical yield) α-cyano-4-chloro cinnamic acid are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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